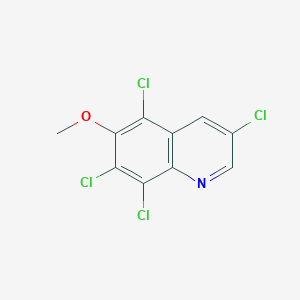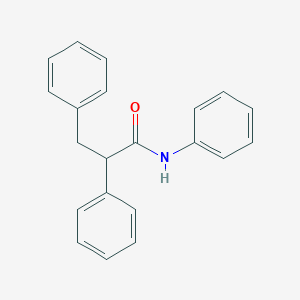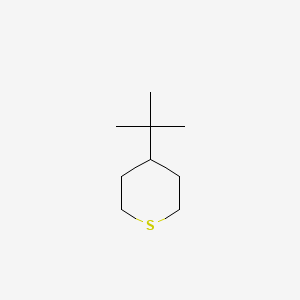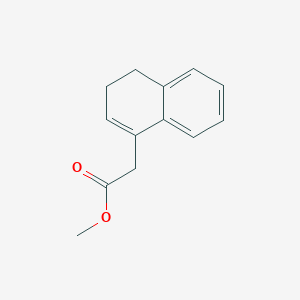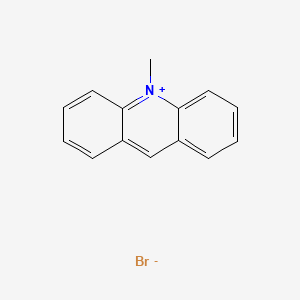
Iodiran-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodiran-1-ium is a chemical compound with the molecular formula C₂H₄I⁺This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodiran-1-ium can be synthesized through several methods. One common approach involves the reaction of ethylene with iodine in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the iodonium ion. The reaction typically occurs under controlled temperature and pressure conditions to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. The process often includes purification steps such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Iodiran-1-ium undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to ethylene and iodine under specific conditions.
Substitution: The iodonium ion can participate in substitution reactions where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Major Products Formed:
Oxidation: Higher oxidation state iodine compounds.
Reduction: Ethylene and iodine.
Substitution: Various substituted ethylene derivatives depending on the nucleophile used.
Scientific Research Applications
Iodiran-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound compounds in drug development and as diagnostic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Iodiran-1-ium involves its ability to act as an electrophile due to the presence of the positively charged iodine atom. This makes it highly reactive towards nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparison with Similar Compounds
Bromiran-1-ium: Similar structure but with a bromine atom instead of iodine.
Chloriran-1-ium: Contains a chlorine atom in place of iodine.
Fluoriran-1-ium: Features a fluorine atom instead of iodine.
Comparison: Iodiran-1-ium is unique due to the larger atomic size and higher reactivity of iodine compared to bromine, chlorine, and fluorine. This results in different reactivity patterns and applications. For example, this compound is more effective in certain substitution reactions due to the weaker bond between iodine and carbon, making it easier to replace .
Properties
CAS No. |
157-15-3 |
|---|---|
Molecular Formula |
C2H4I+ |
Molecular Weight |
154.96 g/mol |
IUPAC Name |
iodoniacyclopropane |
InChI |
InChI=1S/C2H4I/c1-2-3-1/h1-2H2/q+1 |
InChI Key |
CSLYEPYEHZRNRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C[I+]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




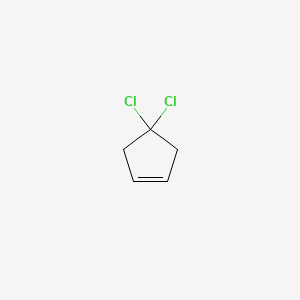
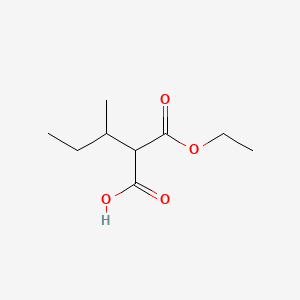
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)

![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
